Methanone, (2-chloro-4-fluorophenyl)phenyl-
Overview
Description
Methanone, (2-chloro-4-fluorophenyl)phenyl-, also known as (2-chloro-4-fluorophenyl)phenylmethanone, is an organic compound with the molecular formula C13H8ClFO. This compound belongs to the class of aryl ketones, which are characterized by a carbonyl group (C=O) bonded to two aromatic rings. The presence of chlorine and fluorine atoms in the aromatic ring makes this compound particularly interesting for various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-chloro-4-fluorophenyl)phenylmethanone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 2-chloro-4-fluorobenzoyl chloride with benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions generally include anhydrous conditions and a temperature range of 0-5°C to ensure high yield and purity of the product .
Industrial Production Methods
On an industrial scale, the production of (2-chloro-4-fluorophenyl)phenylmethanone follows similar synthetic routes but with optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated systems allows for better control over reaction parameters, leading to more efficient production processes .
Chemical Reactions Analysis
Types of Reactions
(2-chloro-4-fluorophenyl)phenylmethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms in the aromatic ring can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: (2-chloro-4-fluorophenyl)phenylmethanol.
Oxidation: (2-chloro-4-fluorophenyl)benzoic acid.
Scientific Research Applications
Chemistry
In chemistry, (2-chloro-4-fluorophenyl)phenylmethanone is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential use in drug development. The presence of halogen atoms in the aromatic ring can enhance the biological activity of the compound, making it a candidate for the development of new pharmaceuticals .
Industry
In the industrial sector, (2-chloro-4-fluorophenyl)phenylmethanone is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and agrochemicals .
Mechanism of Action
The mechanism of action of (2-chloro-4-fluorophenyl)phenylmethanone involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition or activation of specific enzymes or receptors, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
(4-chlorophenyl)phenylmethanone: Similar structure but lacks the fluorine atom.
(2-chloro-5-iodophenyl)phenylmethanone: Contains an iodine atom instead of fluorine.
(2-amino-5-chlorophenyl)(2-fluorophenyl)methanone: Contains an amino group instead of a phenyl group.
Uniqueness
The presence of both chlorine and fluorine atoms in (2-chloro-4-fluorophenyl)phenylmethanone makes it unique compared to its analogs. These halogen atoms can significantly influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications .
Biological Activity
Methanone, (2-chloro-4-fluorophenyl)phenyl- (C13H8ClF), is a compound that has garnered attention for its potential biological activities. The presence of chlorine and fluorine substituents on the phenyl rings suggests that it may interact favorably with various biological targets, making it a subject of interest in medicinal chemistry. This article provides a comprehensive overview of the biological activity associated with this compound, including relevant case studies, research findings, and data tables.
Chemical Structure
The molecular structure of Methanone, (2-chloro-4-fluorophenyl)phenyl- can be represented as follows:
This structure features a ketone functional group attached to a phenyl ring, which is further substituted with both a chloro and a fluoro group.
Biological Activity Overview
Research indicates that Methanone, (2-chloro-4-fluorophenyl)phenyl- exhibits several pharmacological properties:
- Anticancer Activity : Studies have shown that compounds containing similar structural motifs can exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives with fluorine and chlorine substituents have been linked to enhanced anticancer activity due to their ability to interact with specific cellular pathways involved in tumor growth .
- Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, as suggested by structure-activity relationship (SAR) analyses indicating that modifications to the phenyl rings can influence its efficacy in reducing inflammation.
- Analgesic Properties : Preliminary studies suggest potential analgesic effects, although further detailed investigations are required to substantiate these claims.
Case Studies and Research Findings
Several studies have explored the biological activity of Methanone and its derivatives:
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Anticancer Efficacy : A study highlighted the cytotoxic effects of compounds with similar structures against MCF-7 breast cancer cells. The presence of the chloro and fluoro groups was found to significantly enhance the cytotoxicity compared to unsubstituted analogs .
Compound Name IC50 Value (µM) Cell Line Methanone Derivative 12.5 MCF-7 Control (Doxorubicin) 10.0 MCF-7 - Metabolic Stability : Another investigation assessed the metabolic stability of related compounds in human liver microsomes (HLMs). It was observed that substitutions on the phenyl rings could significantly alter the metabolic pathways and stability of these compounds, impacting their pharmacokinetic profiles .
- Inhibition Studies : Research focusing on enzyme inhibition showed that similar compounds could effectively inhibit cyclooxygenase (COX) enzymes, which are critical in inflammatory processes. The presence of electron-withdrawing groups like fluorine enhances binding affinity through stronger interactions with enzyme active sites .
Structure-Activity Relationship (SAR)
The structure-activity relationship analysis indicates that:
- Chloro and Fluoro Substituents : These groups enhance biological activity by increasing lipophilicity and facilitating stronger interactions with biological targets.
- Aromatic Systems : The dual aromatic system contributes to improved binding characteristics compared to simpler structures, allowing for more effective modulation of biological pathways .
Properties
IUPAC Name |
(2-chloro-4-fluorophenyl)-phenylmethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFO/c14-12-8-10(15)6-7-11(12)13(16)9-4-2-1-3-5-9/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIUCEDHZWIRJDI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFO | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9072022 | |
Record name | Methanone, (2-chloro-4-fluorophenyl)phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9072022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.65 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69943-47-1 | |
Record name | (2-Chloro-4-fluorophenyl)phenylmethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=69943-47-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methanone, (2-chloro-4-fluorophenyl)phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069943471 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methanone, (2-chloro-4-fluorophenyl)phenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Methanone, (2-chloro-4-fluorophenyl)phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9072022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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